2-chloro-7-(propan-2-yloxy)quinoline
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Overview
Description
2-Chloro-7-(propan-2-yloxy)quinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields Quinoline itself is a nitrogen-containing heterocyclic compound, and its derivatives have been extensively studied for their therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7-(propan-2-yloxy)quinoline typically involves the reaction of 2-chloroquinoline with isopropyl alcohol in the presence of a base. The reaction conditions often include heating and the use of a solvent such as dimethylformamide (DMF) to facilitate the reaction. The process can be summarized as follows:
Starting Material: 2-chloroquinoline
Reagent: Isopropyl alcohol
Catalyst/Base: Sodium or potassium carbonate
Solvent: DMF
Reaction Conditions: Heating at elevated temperatures (e.g., 100-150°C)
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-(propan-2-yloxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have distinct chemical properties.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), and heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., acetic acid), and room temperature.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran), and cooling.
Major Products:
Substitution: Derivatives with various functional groups replacing the chloro group.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
2-Chloro-7-(propan-2-yloxy)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimalarial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-7-(propan-2-yloxy)quinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-7-(propan-2-yloxy)quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties and applications.
Tetrahydroquinoline: Reduced derivatives with different biological activities.
Uniqueness: The presence of both a chloro group and a propan-2-yloxy group in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other quinoline derivatives.
Properties
CAS No. |
1011533-30-4 |
---|---|
Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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